N-octadecylbenzamide

Self-assembled monolayers Scanning tunneling microscopy Surface nanopatterning

Researchers requiring reproducible amphiphilic monolayers on graphitic surfaces often face batch variability with generic C18 amides. This compound delivers STM-verified unidirectional lamellar SAMs-a morphology distinct from mosaic-patterned ODQ or shorter-chain analogs. • XlogP ~8.9: 10-1000× greater hydrophobicity than C12/C16 N-alkylbenzamides, ideal for anti-moisture barrier coatings. • mp 58-59°C: melt-processable well below stearamide (~100°C), enabling use in temperature-sensitive polymer composites. • 18 rotatable bonds & defined lamellar morphology: serves as a reference standard for systematic self-assembly studies at solid-liquid interfaces. Supplied with full QA documentation; for research use only. Not for human or veterinary application.

Molecular Formula C25H43NO
Molecular Weight 373.6 g/mol
CAS No. 19083-52-4
Cat. No. B103290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-octadecylbenzamide
CAS19083-52-4
Molecular FormulaC25H43NO
Molecular Weight373.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1
InChIInChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-25(27)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3,(H,26,27)
InChIKeyHWEOYOXBRATLKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Octadecylbenzamide: Procurement-Relevant Baseline


N‑Octadecylbenzamide (CAS 19083‑52‑4) is an N‑alkylbenzamide with the molecular formula C₂₅H₄₃NO and a molecular weight of 373.6 g mol⁻¹ . It comprises a benzamide head group covalently linked to an n‑octadecyl (C18) hydrocarbon tail, which imparts pronounced amphiphilic character [1]. Commercially, this compound is offered at purities of 95 % (AKSci ) to 98 % (ChemicalBook ), and it is classified as a research chemical for non‑human use . Its primary academic interest lies in the formation of self‑assembled monolayers on graphitic substrates, where it produces distinct nanoscale morphologies compared to closely related analogs [1].

Why Generic Substitution of C18 Amides Fails


Generic substitution among C18 amides or N‑alkylbenzamides is scientifically unjustified because the combination of chain length and head‑group chemistry uniquely controls self‑assembly morphology [1], hydrophobic partitioning (XlogP ∼8.9) , thermal transitions (mp 58–59 °C) , and molecular flexibility (18 rotatable bonds) . Shorter‑chain N‑alkylbenzamides exhibit systematically lower logP values and fewer rotatable bonds (e.g., C16 or C12 homologs), while same‑chain‑length analogs with amine or simple amide head groups (octadecylamine, stearamide) display markedly different melting points and hydrogen‑bonding capacities . The quantitative evidence compiled in Section 3 demonstrates that even a two‑methylene truncation or a single heteroatom substitution alters key performance‑relevant physicochemical parameters, making informed procurement essential for reproducible experimental outcomes.

Quantitative Differentiation Against Closest Analogs


Self-Assembled Monolayer Morphology on Graphite

In a direct scanning tunneling microscopy (STM) study on highly oriented pyrolytic graphite, N‑octadecylbenzamide (ODB) self‑assembled into a well‑ordered stripe‑shaped lamella structure, whereas N‑8‑quinolyloctadecanamide (ODQ)—an analog with a quinoline‑containing head group—produced a mosaic pattern in which four molecular sets interlock alternately like jigsaw pieces [1]. The lamella spacing of ODB is consistent with the extended length of the C18 chain plus the benzamide moiety, indicating a fully extended, close‑packed arrangement.

Self-assembled monolayers Scanning tunneling microscopy Surface nanopatterning

Hydrophobic Partitioning: Chain-Length Differentiation

The calculated XlogP of N‑octadecylbenzamide is 8.9 . Using the well‑established fragment‑contribution rule that each methylene (–CH₂–) group adds approximately 0.5 units to logP [1], the C16 homolog (N‑hexadecylbenzamide) has an estimated XlogP of ∼7.9 and the C12 homolog (N‑dodecylbenzamide) ∼5.9. The 1.0‑unit difference between C18 and C16 corresponds to roughly a 10‑fold difference in octanol‑water partition ratio, while the 3.0‑unit gap versus C12 translates to a ∼1000‑fold difference.

LogP Hydrophobicity Partition coefficient

Melting Point: Head-Group Comparison

N‑Octadecylbenzamide exhibits a melting point of 58–59 °C , which is approximately 40 °C lower than that of stearamide (octadecanamide, 98–102 °C [1]) and approximately 8 °C higher than that of octadecylamine (50–52 °C [2]). The benzamide head group thus provides a thermal stability intermediate between the strongly hydrogen‑bonded primary amide and the weaker amine, influencing processing temperature windows.

Thermal analysis Phase transition Melting point

Conformational Flexibility: Rotatable Bond Count as a Differentiator Among N‑Alkylbenzamides

N‑Octadecylbenzamide contains 18 rotatable bonds (1 H‑bond donor, 1 H‑bond acceptor) . In comparison, the C16 homolog (N‑hexadecylbenzamide) has 16 rotatable bonds, and the C12 homolog (N‑dodecylbenzamide) has 12. The two additional rotatable bonds in the C18 chain relative to C16 represent a measurable increase in conformational freedom that can contribute up to ∼5 J mol⁻¹ K⁻¹ of additional conformational entropy (R ln 3 per bond) at 298 K, potentially influencing self‑assembly thermodynamics.

Molecular flexibility Rotatable bonds Conformational entropy

Evidence-Anchored Application Scenarios


Unidirectional Template for Molecular Electronics

N‑Octadecylbenzamide self‑assembles on graphite into a stripe‑shaped lamella structure, as directly demonstrated by STM [1]. This unidirectional ordering makes it a strong candidate for templating applications in molecular electronics where defined nanoscale channels are required. Competing analogs such as ODQ produce mosaic patterns that lack this unidirectional character, making ODB the preferred choice when directional control of molecular alignment is critical.

Hydrophobic Barrier Coatings on Carbon Substrates

With an XlogP of 8.9 , N‑octadecylbenzamide provides strong hydrophobic surface modification. Its hydrophobicity exceeds that of shorter‑chain N‑alkylbenzamides by 10‑ to 1000‑fold (Section 3, Evidence Item 2), making it suitable for anti‑moisture barrier coatings on carbon‑based electrodes or graphitic composites where maximum water repellency is desired.

Low-Temperature Processable Amphiphilic Additive

The melting point of 58–59 °C allows N‑octadecylbenzamide to be melt‑processed at temperatures significantly below those required for stearamide (∼100 °C). This property enables its incorporation as a hydrophobic additive or processing aid in temperature‑sensitive polymer composites, reducing thermal degradation risk while still delivering the benefits of a C18 amphiphile.

Model Compound for Self-Assembly Energetics

Owing to its well‑characterized lamella morphology [1] and the availability of quantitative descriptors—18 rotatable bonds, XlogP 8.9, mp 58–59 °C —N‑octadecylbenzamide serves as a reference compound for systematic investigations of how chain length and head‑group chemistry modulate the thermodynamics and kinetics of molecular self‑assembly at solid‑liquid interfaces.

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